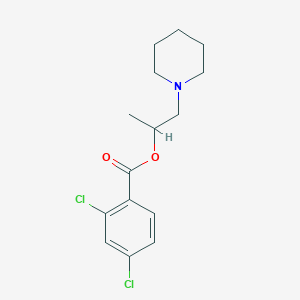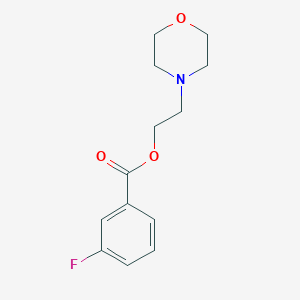
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, also known as CL-211, is a synthetic compound that belongs to the class of adamantane derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in various physiological processes, including learning and memory. The purpose of
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide exerts its pharmacological effects by selectively blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By inhibiting the activity of this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide reduces the influx of calcium ions into neurons, which can lead to a reduction in excitotoxicity and oxidative stress. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and memantine.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models, including a reduction in oxidative stress, inflammation, and apoptosis. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide may have neuroprotective and neuroregenerative properties.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide, including further investigation of its therapeutic potential in neurological and psychiatric disorders, as well as its mechanism of action and pharmacokinetics. Additionally, there may be opportunities to develop new derivatives of N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide with improved potency, selectivity, and pharmacological properties. Finally, studies on the safety and toxicity of N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide will be needed to determine its suitability for clinical use.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 1-adamantanecarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to yield N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may be a promising drug candidate for further development.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-1-adamantanecarboxamide |
|---|---|
分子式 |
C19H24ClNO3 |
分子量 |
349.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2,5-dimethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24ClNO3/c1-23-16-7-15(17(24-2)6-14(16)20)21-18(22)19-8-11-3-12(9-19)5-13(4-11)10-19/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI 键 |
XWOWAHWYUPQCLN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)




![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)


![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)